

Dihydraxidine chemical structure and properties

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Compound of Interest

Compound Name: Dihydraxidine

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Dihydraxidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydraxidine (DHX), also known as DAR-0100, is a potent and selective full agonist of the dopamine D1 and D5 receptors.^{[1][2]} As the first bioavailable, high-potency full D1 agonist to be developed, it has been a critical pharmacological tool for elucidating the role of the D1 receptor in various physiological and pathological processes.^{[3][4][5]} This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, pharmacology, and experimental protocols related to **dihydraxidine**. It is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience drug discovery and development.

Chemical Structure and Properties

Dihydraxidine is a conformationally rigid benzo[a]phenanthridine derivative.^{[3][6]} Its chemical structure is fundamental to its potent and selective interaction with dopamine D1-like receptors.

Chemical Identifiers

Identifier	Value
IUPAC Name	(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol[7]
CAS Number	123039-93-0[2][7]
Molecular Formula	C ₁₇ H ₁₇ NO ₂ [2][7]
Molecular Weight	267.32 g/mol [7]
InChI	InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m0/s1[7]

| SMILES | C1CC2=CC(=C(C=C2[C@H]3[C@H]1NCC4=CC=CC=C34)O)O[7] |

Physicochemical Properties

Property	Value	Reference
Appearance	Pale yellow solid	[8]

| Solubility (**Dihydrexidine** HCl) | Water: 3.04 mg/mL (10 mM), DMSO: 15.19 mg/mL (50 mM) | [9] |

Synthesis

Several synthetic routes for **dihydrexidine** have been reported since its initial development. The original synthesis involved a low-yielding photochemical cyclization, which was not amenable to large-scale production.[8] Subsequent efforts have focused on developing more efficient and scalable methodologies.

One improved synthesis involves an intramolecular Henry cyclization of a (nitropropyl)benzophenone followed by a diastereomerically selective reduction of the resulting tricyclic nitroalkene. This method offers high yields and avoids the need for chromatographic

separations.[10] Another approach utilizes an asymmetric conjugate addition of 2-trityloxymethylphenyllithium to a nitroalkene, mediated by a chiral ligand, to establish the key stereochemistry of **dihydrexidine**. [11]

Pharmacology

Mechanism of Action

Dihydrexidine is a full agonist at D1 and D5 dopamine receptors, exhibiting approximately 10-fold selectivity for these receptors over the D2 receptor.[1][2] It also has some affinity for α 2-adrenoceptors.[3] At the D1 receptor, **dihydrexidine** stimulates the Gs alpha subunit (G α s) of the G protein-coupled receptor. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] This signaling cascade is believed to mediate the physiological effects of **dihydrexidine**. [12]

Pharmacodynamics

Dihydrexidine has demonstrated a range of pharmacodynamic effects in preclinical and clinical studies:

- **Antiparkinsonian Effects:** It has shown significant efficacy in animal models of Parkinson's disease, such as the MPTP-treated primate model.[1][5]
- **Cognitive Enhancement:** **Dihydrexidine** has been investigated for its potential to improve cognitive and working memory deficits in schizophrenia and schizotypal personality disorder. [1]
- **Cardiovascular Effects:** Intravenous administration can lead to profound hypotension, which has limited its clinical development via this route.[1][2]
- **Neurochemical Effects:** In vivo microdialysis studies in rats have shown that **dihydrexidine** increases extracellular acetylcholine levels in the prefrontal cortex and striatum, an effect that is blocked by the D1 antagonist SCH 23390.[13]

Pharmacokinetics

Dihydraxidine has an unfavorable pharmacokinetic profile, which has posed challenges for its clinical use.[\[4\]](#)[\[5\]](#)

Parameter	Value	Species	Reference
Half-life (plasma)	< 5 minutes	Human	[14]
Bioavailability	Poor oral bioavailability	Rat	
Metabolism	Rapidly metabolized	[15]	

Receptor Binding and Functional Activity

The interaction of **dihydraxidine** with dopamine receptors has been extensively characterized using radioligand binding assays and functional assays.

Receptor Binding Affinities

Receptor	Radioligand	Tissue	IC ₅₀ (nM)	K _i (nM)	Reference
Dopamine D1	[3H] SCH23390	Rat Striatum	~10		[3]
Dopamine D2			~130		[3]

| α 2-Adrenoceptor | | | ~230 | [\[3\]](#) |

Functional Activity

Assay	Tissue/Cell Line	Agonist Activity	Notes	Reference
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| cAMP Synthesis | Rat Striatum Homogenates | Full Agonist | Doubles the rate of cAMP synthesis, similar to dopamine. [\[3\]](#) |

Experimental Protocols

Radioligand Binding Assay for D1 Receptor Affinity

This protocol is a representative method for determining the binding affinity of **dihydrexidine** for the dopamine D1 receptor using [³H]SCH23390.

Materials:

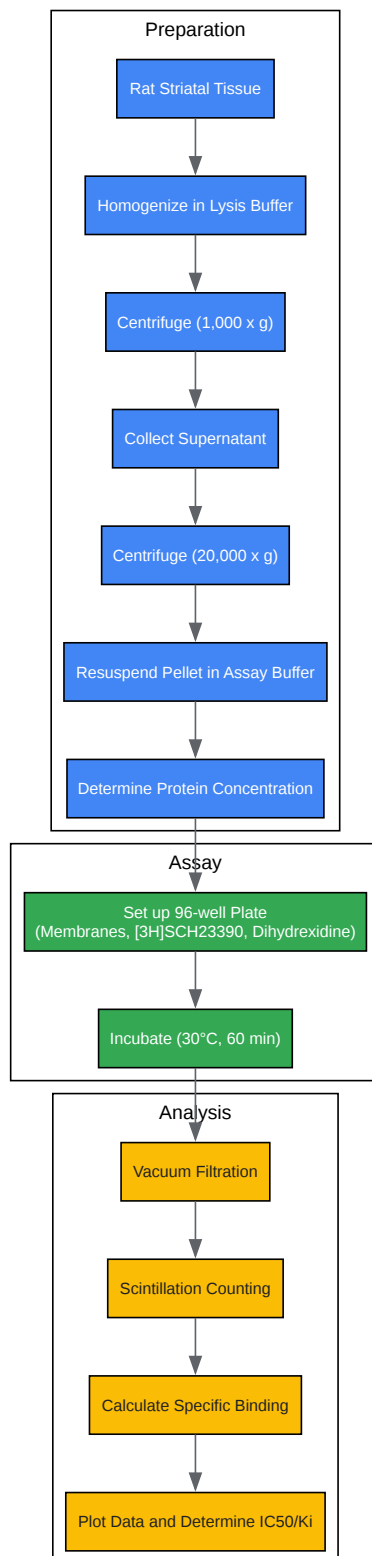
- Rat striatal tissue
- Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4
- Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
- [³H]SCH23390 (specific activity: 81 Ci/mmol)
- **Dihydrexidine** solutions of varying concentrations
- Non-specific binding determinator (e.g., 300 nM cis(Z)-flupenthixol)
- GF/C filters, presoaked in 0.3% PEI
- Scintillation cocktail and counter

Procedure:

- Membrane Preparation: Homogenize rat striatal tissue in ice-cold lysis buffer. Centrifuge at 1,000 x g for 3 minutes to remove large debris. Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh lysis buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
- Binding Assay: In a 96-well plate, combine the membrane preparation (50-120 µg protein), [³H]SCH23390 (at a concentration near its K_a, e.g., 0.3 nM), and varying concentrations of **dihydrexidine**. For total binding, add assay buffer instead of **dihydrexidine**. For non-specific binding, add the non-specific determinator. The final assay volume is typically 250 µL.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

- Filtration: Terminate the incubation by rapid vacuum filtration through GF/C filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
- Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the **dihydropyridine** concentration. Determine the IC_{50} value using non-linear regression analysis. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_a))$, where $[L]$ is the concentration of the radioligand and K_a is its dissociation constant.[\[16\]](#)

Radioligand Binding Assay Workflow

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Radioligand Binding Assay Workflow

cAMP Functional Assay

This protocol describes a method to assess the functional agonism of **dihydrexidine** at the D1 receptor by measuring cAMP production.

Materials:

- CHO-K1 cells stably expressing the human D1 dopamine receptor
- Culture Medium: Ham's F-12K with 10% FBS
- Stimulation Buffer: HBSS with 0.1% BSA, pH 7.4
- **Dihydrexidine** solutions of varying concentrations
- TR-FRET cAMP assay kit
- Plate reader capable of TR-FRET

Procedure:

- Cell Preparation: Culture CHO-K1-D1 cells to 80-90% confluency. Harvest and resuspend the cells in Stimulation Buffer to a density of 0.5×10^6 cells/mL.
- Agonist Stimulation: Add 5 μ L of **dihydrexidine** dilutions to the wells of a 384-well plate. For the basal control, add 5 μ L of Stimulation Buffer. Add 5 μ L of the cell suspension to each well.
- Incubation: Incubate the plate for 15 minutes at 37°C.
- cAMP Detection: Follow the manufacturer's instructions for the TR-FRET cAMP assay kit to lyse the cells and add the detection reagents.
- Measurement: Read the plate using a TR-FRET capable plate reader.
- Data Analysis: Calculate the change in cAMP levels relative to the basal control for each concentration of **dihydrexidine**. Plot the cAMP response against the logarithm of the

dihydraxidine concentration to determine the EC₅₀ and maximal efficacy.^[1]

In Vivo Microdialysis for Acetylcholine Measurement

This protocol outlines a method for measuring **dihydraxidine**-induced changes in extracellular acetylcholine in the rat prefrontal cortex.

Materials:

- Male Sprague-Dawley rats
- Stereotaxic apparatus
- Microdialysis probe and guide cannula
- Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
- AChE inhibitor (e.g., 0.1 μM neostigmine)
- **Dihydraxidine** solution for intraperitoneal (i.p.) injection
- HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS

Procedure:

- **Surgical Implantation:** Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeted to the prefrontal cortex. Allow the animal to recover for several days.
- **Probe Insertion and Perfusion:** On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF containing an AChE inhibitor at a constant flow rate (e.g., 1-2 μL/min).
- **Baseline Collection:** Allow the system to equilibrate for 60-90 minutes. Collect at least three to four baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).
- **Dihydraxidine Administration:** Administer **dihydraxidine** (e.g., 3 mg/kg, i.p.).

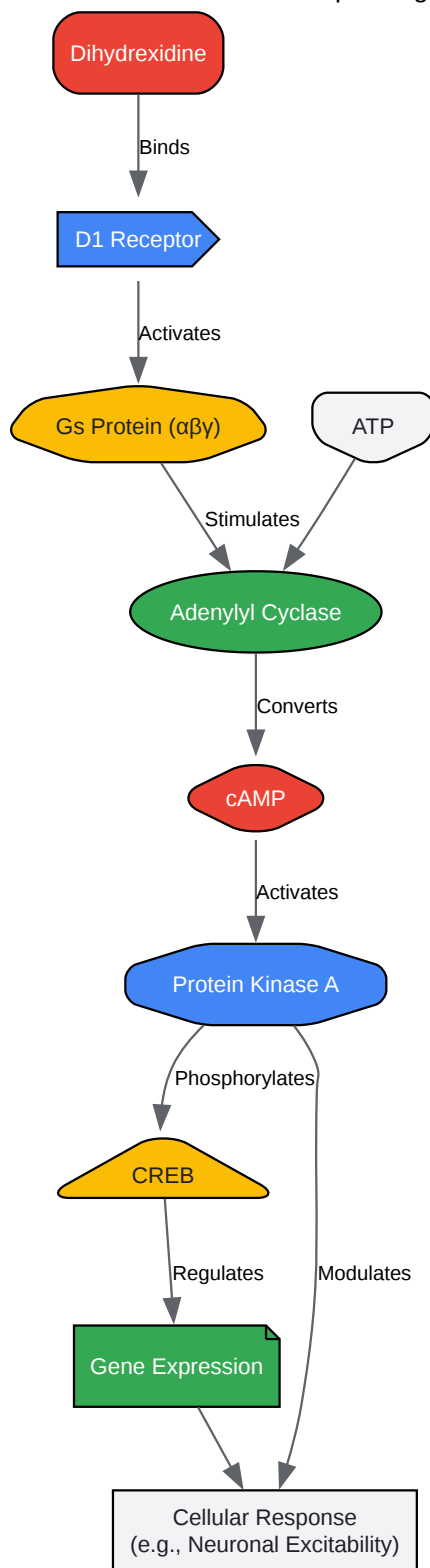
- Post-Administration Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.
- Acetylcholine Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD or LC-MS/MS.
- Data Analysis: Express the post-administration acetylcholine levels as a percentage of the baseline levels. Analyze the time course of acetylcholine release following **dihydraxidine** administration.^[6]

Signaling Pathway and Structure-Activity Relationships

D1 Receptor Signaling Pathway

Activation of the D1 receptor by **dihydraxidine** initiates a canonical Gs-protein coupled signaling cascade.

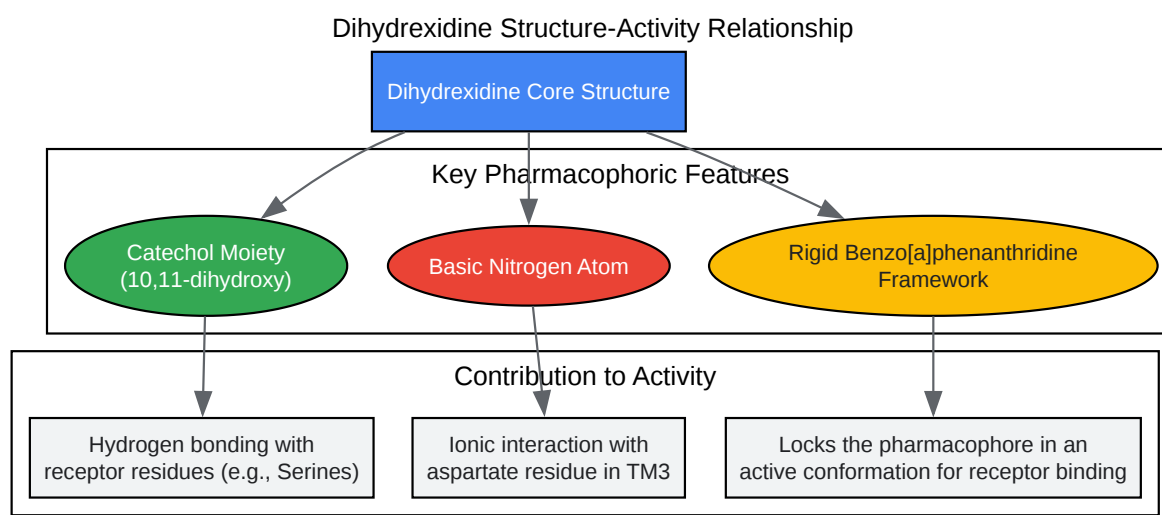
Dihydropyridine-Activated D1 Receptor Signaling

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Dihydréxidine-Activated D1 Receptor Signaling

Structure-Activity Relationships (SAR)

The chemical structure of **dihydréxidine** is crucial for its high affinity and full agonist activity at the D1 receptor.



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Dihydréxidine Structure-Activity Relationship

Clinical Development and Future Perspectives

Dihydréxidine has been investigated in clinical trials for Parkinson's disease and the cognitive deficits associated with schizophrenia.[1] Early trials with intravenous administration were halted due to dose-limiting hypotension.[1][2] Subsequent studies explored subcutaneous administration, which was found to be safer.[1] While **dihydréxidine** itself has not progressed to become a marketed drug, largely due to its challenging pharmacokinetic profile, its development has been instrumental in validating the D1 receptor as a therapeutic target for neurological and psychiatric disorders.[4][5] The insights gained from studies with **dihydréxidine** continue to inform the development of new generations of D1 receptor agonists with improved drug-like properties.

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